3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Lipophilicity CNS Permeability Medicinal Chemistry

Procure 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (LogP 1.71) for CNS-penetrant drug discovery. The 3-phenyl substitution offers balanced lipophilicity for tuning blood-brain barrier permeability, avoiding the excessive lipophilicity of the 8-phenyl isomer (LogP 2.1) and the hydrophilicity of the unsubstituted core (LogP -0.9). Critical pharmacophore for Gαq inhibitor (BIM-46174) analogs; 2- or 8-positional isomers show loss of activity. High thermal stability (bp 444.8°C) supports robust high-temperature transformations.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 885281-16-3
Cat. No. B1360903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS885281-16-3
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2C3=CC=CC=C3)CN1
InChIInChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2
InChIKeyLBNUCZQUHKEDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 885281-16-3): Chemical Identity and Core Properties for Research Sourcing


3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 885281-16-3) is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrazine bicyclic core with a phenyl substituent at the 3-position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core motif in numerous bioactive molecules and pharmaceutical intermediates, particularly those targeting neurological disorders and kinase inhibition . Its physicochemical profile includes a molecular weight of 199.25 g/mol, a predicted melting point of 160–165°C, and a calculated LogP of approximately 1.71, indicating moderate lipophilicity suitable for blood-brain barrier penetration considerations in early-stage drug discovery .

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Replace the 3-Phenyl Substituted Variant (CAS 885281-16-3)


Within the tetrahydroimidazo[1,2-a]pyrazine class, the precise position and nature of aromatic substitution profoundly alter physicochemical properties and, consequently, biological behavior and synthetic utility. The unsubstituted core (CAS 91476-80-1) exhibits a LogP of -0.9, rendering it highly hydrophilic and unsuitable for applications requiring membrane permeability . Conversely, the 8-phenyl isomer (LogP ~2.1) demonstrates significantly higher lipophilicity, which may lead to different pharmacokinetic profiles and off-target binding . The 3-phenyl substitution (LogP 1.71) offers an intermediate lipophilicity balance [1]. Furthermore, the 3-position is a critical vector in many pharmacophore models for kinase and GPCR targets; substitution at the 2- or 8-position frequently results in complete loss of activity in these contexts due to altered binding pocket interactions [2]. Therefore, simple interchange with other positional isomers or the unsubstituted core is not scientifically valid for research continuity or target-specific assay development.

3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (885281-16-3): Direct Comparative Evidence for Differentiated Procurement


Lipophilicity (LogP) Comparison: Intermediate Partition Coefficient Critical for CNS Drug Discovery

The 3-phenyl substituted compound exhibits an ACD/LogP of 1.71, a value that falls between the highly hydrophilic unsubstituted core (LogP -0.9) and the more lipophilic 8-phenyl isomer (LogP 2.1) . This intermediate lipophilicity is crucial for balancing aqueous solubility and passive membrane diffusion, a key determinant in blood-brain barrier penetration potential. The unsubstituted core's LogP of -0.9 would severely limit CNS exposure due to poor membrane partitioning .

Lipophilicity CNS Permeability Medicinal Chemistry

Thermal Stability: Elevated Boiling and Melting Point for Robust Synthetic Handling

The 3-phenyl derivative demonstrates significantly enhanced thermal stability compared to the unsubstituted core. The boiling point of the 3-phenyl compound is predicted to be 444.8°C at 760 mmHg, while the unsubstituted core boils at 322.8°C, a difference of +122°C [1]. Additionally, the 3-phenyl compound has a defined melting point range of 160–165°C, whereas the unsubstituted core lacks a well-defined melting point in many databases . This increased thermal robustness allows for a wider range of reaction conditions during synthesis (e.g., high-temperature aminations, metal-catalyzed couplings) and facilitates purification via recrystallization from hot solvents.

Thermal Stability Synthetic Chemistry Reaction Conditions

Structural Specificity: Positional Isomer Impact on Pharmacophore Engagement

In the context of tetrahydroimidazo[1,2-a]pyrazine-based Gαq protein inhibitors (e.g., BIM-46174 derivatives), the substitution pattern on the bicyclic core is critical. Structure-activity relationship (SAR) studies demonstrate that modifications at the 2- or 8-positions can drastically reduce or abolish Gαq inhibitory activity, while the 3-position is a key vector for optimizing potency and selectivity [1]. Although the 3-phenyl compound itself is a precursor, its specific substitution pattern aligns with the pharmacophore model for this target class. Using the 2-phenyl isomer (LogP 1.71, same lipophilicity) would not compensate for the different spatial orientation of the phenyl ring relative to the bicyclic nitrogen atoms, which are essential for hydrogen bonding and π-stacking interactions within the Gαq binding pocket [1].

Structure-Activity Relationship GPCR Kinase Inhibitor

Purity Benchmarking: HPLC-Verified Purity Enabling Direct Use in Sensitive Assays

Commercially available 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is offered with a minimum purity of ≥98% as verified by HPLC . This level of purity is essential for minimizing confounding effects in biological assays and ensuring reproducible synthetic yields. In contrast, many generic or less-characterized analogs may be supplied at lower purities (e.g., 95–96%) without detailed analytical certification . The availability of high-purity material with supporting Certificate of Analysis (CoA) data streamlines procurement for lead optimization and in vivo studies where impurity profiles can significantly impact data interpretation.

Purity HPLC Quality Control

High-Impact Research and Industrial Applications of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (885281-16-3)


CNS Drug Discovery Lead Optimization

Leverage the compound's intermediate LogP of 1.71 to design and synthesize novel CNS-penetrant drug candidates targeting GPCRs or kinases. The balanced lipophilicity, supported by comparative data showing a 2.61 log unit increase over the hydrophilic unsubstituted core , provides a rational starting point for tuning blood-brain barrier permeability. This avoids the excessive lipophilicity of the 8-phenyl isomer (LogP 2.1) which could increase the risk of off-target promiscuity .

Synthesis of Gαq Protein Modulators

Employ 3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a key intermediate in the construction of BIM-46174 analogs. The 3-position substitution pattern is essential for maintaining the pharmacophore required for Gαq inhibition; positional isomers (2- or 8-phenyl) are known from class-level SAR to dramatically reduce activity [1]. This specificity ensures that synthetic efforts are directed towards active chemical space.

High-Temperature Heterocyclic Library Synthesis

Utilize the compound's enhanced thermal stability (boiling point 444.8°C vs. 322.8°C for the unsubstituted core) to perform robust, high-temperature synthetic transformations such as Buchwald-Hartwig aminations, Suzuki couplings, or microwave-assisted reactions [2]. The defined melting point (160–165°C) also facilitates straightforward purification via recrystallization, improving workflow efficiency in medicinal chemistry laboratories .

High-Throughput Screening (HTS) and Assay Development

Procure the high-purity (≥98% HPLC) grade of the compound for use as a reference standard or starting material in HTS campaigns . The certified purity minimizes false positives or negatives in biochemical and cell-based assays, ensuring that observed biological activity can be confidently attributed to the compound of interest rather than to impurities, thereby accelerating hit-to-lead timelines.

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